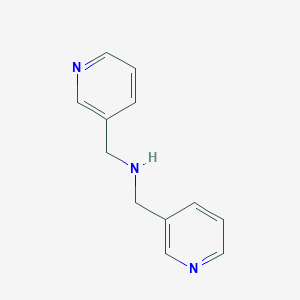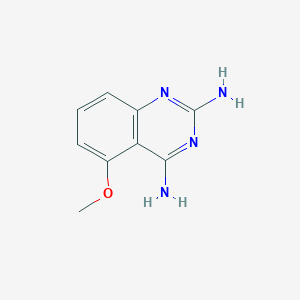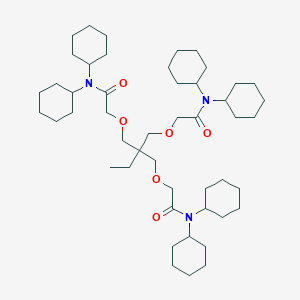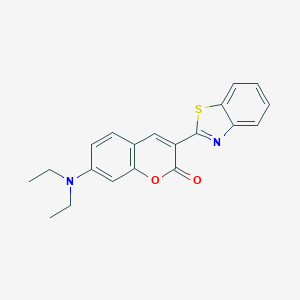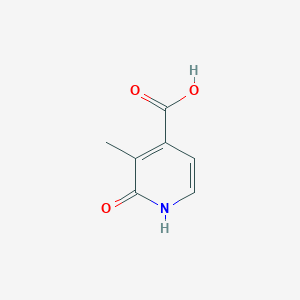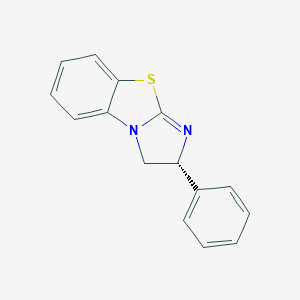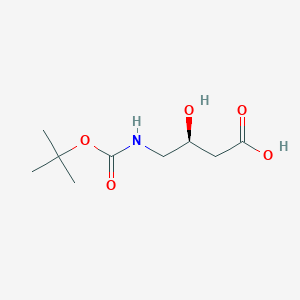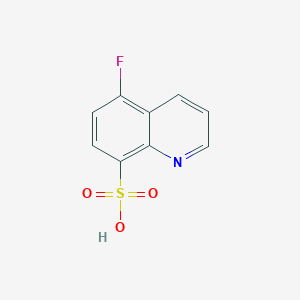
5-Fluoroquinoline-8-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoroquinoline-8-sulfonic acid (5-FQSA) is a synthetic compound that belongs to the class of quinolone derivatives. It is widely used in scientific research as a tool for the analysis of various biochemical and physiological processes. The compound has been found to exhibit potent antibacterial and antifungal properties, making it a valuable tool in the development of new drugs and therapies.
Mechanism Of Action
The exact mechanism of action of 5-Fluoroquinoline-8-sulfonic acid is not fully understood. However, it is believed to inhibit the activity of DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication and transcription. This results in the inhibition of bacterial growth and proliferation.
Biochemical And Physiological Effects
5-Fluoroquinoline-8-sulfonic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in bacterial cells, leading to cell death. The compound has also been found to inhibit the activity of various enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Advantages And Limitations For Lab Experiments
The use of 5-Fluoroquinoline-8-sulfonic acid in scientific research has several advantages. The compound exhibits potent antibacterial and antifungal properties, making it a valuable tool for the development of new drugs and therapies. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. The compound is highly toxic and can cause skin and eye irritation. It is also not effective against all types of microorganisms, and its use may lead to the development of antibiotic-resistant strains of bacteria.
Future Directions
There are several potential future directions for the use of 5-Fluoroquinoline-8-sulfonic acid in scientific research. One area of interest is the development of new antibiotics and antifungal agents based on the structure of the compound. Another potential application is in the development of new therapies for cancer and other diseases that involve the disruption of cellular processes. Additionally, the compound may be used as a tool for the analysis of various biochemical and physiological processes, including gene expression and protein synthesis.
Synthesis Methods
The synthesis of 5-Fluoroquinoline-8-sulfonic acid involves the reaction of 5-fluoroquinoline with sulfuric acid under controlled conditions. The resulting compound is a white crystalline powder that is soluble in water, ethanol, and other polar solvents.
Scientific Research Applications
5-Fluoroquinoline-8-sulfonic acid has been extensively used in scientific research for its antibacterial and antifungal properties. It has been found to inhibit the growth of a wide range of microorganisms, including gram-positive and gram-negative bacteria, and fungi. The compound has also been used as a tool for the analysis of various biochemical and physiological processes, including DNA replication, protein synthesis, and enzyme activity.
properties
CAS RN |
10092-63-4 |
|---|---|
Product Name |
5-Fluoroquinoline-8-sulfonic acid |
Molecular Formula |
C9H6FNO3S |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
5-fluoroquinoline-8-sulfonic acid |
InChI |
InChI=1S/C9H6FNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14) |
InChI Key |
LJYHGYFBSRNRMM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)F |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)F |
synonyms |
5-FLUORO-8-QUINOLINESULFONIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



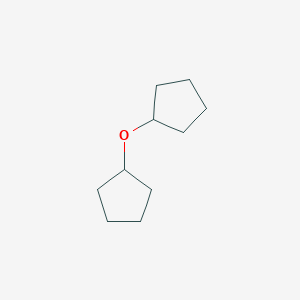
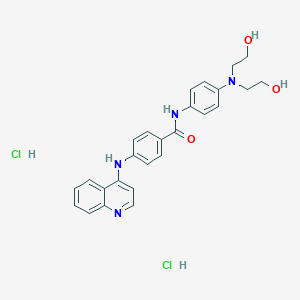
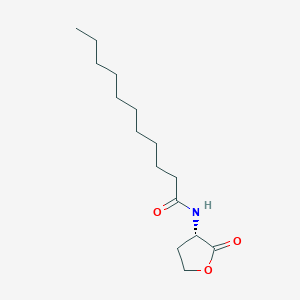
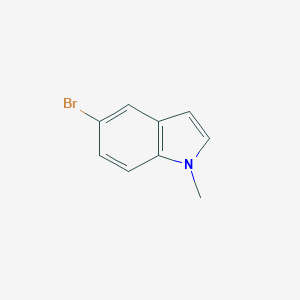
![(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B160425.png)
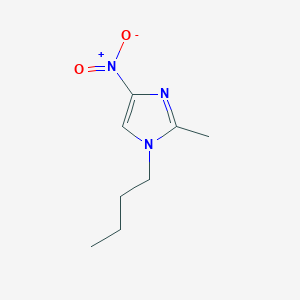
![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)
